molecular formula C8H14O4 B14000228 2-Ethoxyethyl acetoacetate CAS No. 6963-40-2

2-Ethoxyethyl acetoacetate

Cat. No.: B14000228
CAS No.: 6963-40-2
M. Wt: 174.19 g/mol
InChI Key: JKUOURUUCRHADD-UHFFFAOYSA-N
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Description

2-Ethoxyethyl acetoacetate is an organic compound with the molecular formula C8H14O4. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its versatility and is often utilized as an intermediate in the synthesis of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxyethyl acetoacetate can be synthesized through the esterification of ethyl acetoacetate with 2-ethoxyethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl acetoacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Compounds with different functional groups replacing the ethoxy group

Scientific Research Applications

2-Ethoxyethyl acetoacetate has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is utilized in the preparation of biologically active molecules.

    Medicine: This compound is involved in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of 2-ethoxyethyl acetoacetate involves its ability to act as a nucleophile or electrophile in chemical reactions. The compound can donate or accept electrons, making it a versatile intermediate in various chemical processes. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl acetoacetate
  • Methyl acetoacetate
  • Butyl acetoacetate

Uniqueness

2-Ethoxyethyl acetoacetate is unique due to its ethoxy group, which imparts different chemical properties compared to other acetoacetate esters. This makes it suitable for specific applications where other acetoacetate esters may not be as effective.

Properties

CAS No.

6963-40-2

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

2-ethoxyethyl 3-oxobutanoate

InChI

InChI=1S/C8H14O4/c1-3-11-4-5-12-8(10)6-7(2)9/h3-6H2,1-2H3

InChI Key

JKUOURUUCRHADD-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)CC(=O)C

Origin of Product

United States

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